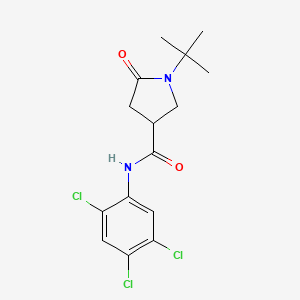![molecular formula C21H22ClN3O5 B14958761 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B14958761.png)
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a morpholin-4-ylcarbonyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Morpholin-4-ylcarbonylation: The morpholin-4-ylcarbonyl group is introduced through a coupling reaction with morpholine and a suitable carbonyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly histone deacetylase (HDAC) inhibitors.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression . By inhibiting HDACs, the compound induces hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
CI-994 (N-acetyldinaline): Another HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A hydroxamate-based HDAC inhibitor used in cancer therapy.
Trichostatin A: A potent HDAC inhibitor with a different chemical structure.
Uniqueness
4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholin-4-ylcarbonyl group, in particular, contributes to its selectivity and potency as an HDAC inhibitor .
Propiedades
Fórmula molecular |
C21H22ClN3O5 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
4-acetamido-5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-13(26)23-18-12-19(29-2)15(11-16(18)22)20(27)24-17-6-4-3-5-14(17)21(28)25-7-9-30-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)(H,24,27) |
Clave InChI |
SDXSMDACRGULMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
![N-(2-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958682.png)
![(3beta)-cholest-5-en-3-yl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958684.png)
![1-(furan-2-ylcarbonyl)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B14958691.png)
![N-[3-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14958696.png)
![N-[4-(acetylamino)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14958711.png)
![2-(2-methoxyphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958720.png)

![6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14958728.png)
![6-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B14958734.png)
![(S)-2-[4-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-butyrylamino]-3-phenyl-propionic acid](/img/structure/B14958742.png)

![Ethyl 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate](/img/structure/B14958748.png)
![2-(1,3-Benzodioxol-5-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B14958758.png)
